molecular formula C17H20N2O6 B613636 Boc-phg-osu CAS No. 201152-47-8

Boc-phg-osu

Cat. No. B613636
M. Wt: 348.36
InChI Key: JPEHHKZULQJYEW-AWEZNQCLSA-N
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Description

Boc-phg-osu is a chemical compound with the molecular formula C17H20N2O61. It is used in various chemical reactions, particularly in the field of organic synthesis1.



Synthesis Analysis

The synthesis of Boc-phg-osu involves the use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis2. This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties2. The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment2.



Molecular Structure Analysis

The self-assembly of N- and C-protected tripeptides, Boc-Gly-Phe-Phe-OMe (1) and its analog Boc-Gly-Phg-Phe-OMe (2, Phg = phenylglycine), has been investigated3. The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure3.



Chemical Reactions Analysis

Boc protection strategy fits the criterion perfectly for peptide synthesis, because it can withstand mild acidic as well as neutral conditions, also it is stable against nucleophiles under basic conditions4. The N-t-Boc protection of amines was easily achieved under ambient conditions affording high yields (84–95%) in very short reaction times (5 min–2 h)5.



Physical And Chemical Properties Analysis

Boc-phg-osu has a molecular weight of 348.35 and a predicted density of 1.30±0.1 g/cm31. It has a predicted pKa value of 10.25±0.461. The storage temperature for Boc-phg-osu is -15°C1.


Safety And Hazards

The safety data sheet for Boc-phg-osu indicates that there are no known hazards associated with this compound7. However, it’s always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The self-assembly of N- and C-protected tripeptides, Boc-Gly-Phe-Phe-OMe (1) and its analog Boc-Gly-Phg-Phe-OMe (2, Phg = phenylglycine), has been investigated3. These peptides exhibited two different flower-like architectures in acetonitrile–water medium under an optical microscope and a field emission scanning electron microscope (FESEM)3. This opens up potential future directions for the use of Boc-phg-osu in the creation of novel nanostructures.


Please note that this information is based on the available resources and may not cover all aspects of Boc-phg-osu. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEHHKZULQJYEW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-phg-osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Weng, AGS Blommaert, L Moizo, A Bado… - Bioorganic & Medicinal …, 1996 - Elsevier
Among the CCK derivatives, the tetrapeptide Boc-Trp-Phg-Asp-Nal-NH 2 (1) behaves as a short potent CCK-B agonist which led to the development of an efficient peptidase-resistant …
Number of citations: 18 www.sciencedirect.com

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